Cas no 2171446-24-3 ((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid)

(3S)-3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The compound features an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for modulating peptide properties. Its chiral (3S) configuration allows for precise stereochemical control in synthetic pathways. The carboxylic acid terminus facilitates further conjugation or coupling reactions. This derivative is particularly useful in the development of bioactive peptides, where fluorination can improve binding affinity or pharmacokinetic profiles. Its structural features make it a versatile intermediate for advanced peptide engineering.
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid structure
2171446-24-3 structure
Product Name:(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid
CAS No:2171446-24-3
MF:C23H23F3N2O5
MW:464.434336900711
CID:5907312
PubChem ID:165825230
Update Time:2025-05-20

(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid
    • EN300-1576470
    • (3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid
    • 2171446-24-3
    • Inchi: 1S/C23H23F3N2O5/c1-13(10-20(29)30)28-21(31)19(23(24,25)26)11-27-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t13-,19?/m0/s1
    • InChI Key: ODGWELLBORZZRN-YTJLLHSVSA-N
    • SMILES: FC(C(C(N[C@@H](C)CC(=O)O)=O)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

Computed Properties

  • Exact Mass: 464.15590632g/mol
  • Monoisotopic Mass: 464.15590632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid Pricemore >>

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Additional information on (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid

Comprehensive Analysis of (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid (CAS No. 2171446-24-3)

The compound (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid (CAS No. 2171446-24-3) is a specialized fluorinated amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl moiety, makes it a valuable building block for researchers exploring bioactive peptides and drug discovery. This article delves into its properties, synthesis, and relevance in modern scientific research.

One of the most searched questions in AI-driven drug discovery platforms is how fluorinated compounds enhance metabolic stability and bioavailability. The presence of the trifluoromethyl group in (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid addresses this demand, as fluorine atoms are known to improve lipophilicity and binding affinity in target proteins. This aligns with the growing trend of precision medicine, where researchers seek tailored molecules for specific therapeutic targets.

The Fmoc-protected amino acid segment of this compound is another highlight, as it is widely used in solid-phase peptide synthesis (SPPS). With the rising interest in peptide-based therapeutics—such as GLP-1 analogs for diabetes and oncology peptides—this compound serves as a critical intermediate. Its chiral center (3S configuration) ensures stereochemical purity, a key factor in peptide drug development where enantiomeric purity can dictate efficacy and safety.

From an SEO perspective, terms like "Fmoc-amino acid derivatives," "trifluoromethyl peptides," and "CAS 2171446-24-3 applications" are frequently queried in academic and industrial databases. This reflects the compound's niche yet expanding role in bioconjugation and proteomics. Additionally, its compatibility with automated peptide synthesizers makes it a practical choice for high-throughput screening, a hot topic in AI-augmented chemistry.

In summary, (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid exemplifies the convergence of fluorine chemistry and peptide engineering. Its design caters to contemporary needs in drug optimization and biomolecular research, making it a compound of enduring interest in both academic and industrial settings.

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